![molecular formula C9H8N2O3 B15299703 6-(Prop-2-enamido)pyridine-3-carboxylic acid CAS No. 1250294-87-1](/img/structure/B15299703.png)
6-(Prop-2-enamido)pyridine-3-carboxylic acid
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Overview
Description
6-(Prop-2-enamido)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H8N2O3 It is a derivative of pyridine, featuring an enamide group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-enamido)pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using prop-2-enamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-enamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(Prop-2-enamido)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Prop-2-enamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The enamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyridine ring can also engage in π-π stacking interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the enamide group, making it less versatile in certain reactions.
6-Aminopyridine-3-carboxylic acid: Contains an amino group instead of an enamide, leading to different reactivity and applications.
6-(Prop-2-enamido)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, affecting its chemical behavior.
Uniqueness
6-(Prop-2-enamido)pyridine-3-carboxylic acid is unique due to the presence of both an enamide and a carboxylic acid group, providing a distinct combination of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Biological Activity
6-(Prop-2-enamido)pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.
Structural Characteristics
The compound has the following molecular formula and structure:
- Molecular Formula : C₉H₈N₂O₃
- SMILES : C=CC(=O)NC1=NC=C(C=C1)C(=O)O
This structure features an enamide functional group and a pyridine ring, which may contribute to its biological interactions through hydrogen bonding and enzyme receptor modulation .
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests various potential therapeutic applications. The compound may exhibit anti-cancer properties and anti-inflammatory effects based on its structural analogs and related compounds.
1. Anticancer Activity
A study reported that derivatives of pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is scarce, related compounds have shown promising results in inhibiting tumor growth. For instance, compounds with similar structural motifs demonstrated anti-cancer activity against glioblastoma and other malignancies .
2. Anti-inflammatory Effects
Pyridine derivatives have been noted for their anti-inflammatory properties. Compounds with similar scaffolds have effectively inhibited cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain analogs showed IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Properties
In a recent investigation involving pyridine derivatives, researchers synthesized a library of compounds that included variations of the pyridine structure. Among these, several exhibited potent anti-cancer activities against various cell lines including breast and lung cancers. The most active compound showed enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .
Case Study 2: Inhibition of COX Enzymes
Another study focused on the synthesis of substituted pyrimidine derivatives, revealing their capacity to inhibit COX enzymes effectively. These findings suggest that similar mechanisms may be applicable to this compound due to its structural similarities to these active compounds .
Table 1: Summary of Biological Activities of Related Compounds
Properties
CAS No. |
1250294-87-1 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-(prop-2-enoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-2-8(12)11-7-4-3-6(5-10-7)9(13)14/h2-5H,1H2,(H,13,14)(H,10,11,12) |
InChI Key |
DMGMCHVHBOINRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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